4-(4-(3,4-Dichlorophenyl)piperazin-1-yl)-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine
CAS No.: 670270-97-0
Cat. No.: VC7251202
Molecular Formula: C23H19Cl2FN4S
Molecular Weight: 473.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 670270-97-0 |
|---|---|
| Molecular Formula | C23H19Cl2FN4S |
| Molecular Weight | 473.39 |
| IUPAC Name | 4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine |
| Standard InChI | InChI=1S/C23H19Cl2FN4S/c1-14-20(15-2-4-16(26)5-3-15)21-22(27-13-28-23(21)31-14)30-10-8-29(9-11-30)17-6-7-18(24)19(25)12-17/h2-7,12-13H,8-11H2,1H3 |
| Standard InChI Key | CKVBHZLSUNGLNY-UHFFFAOYSA-N |
| SMILES | CC1=C(C2=C(N=CN=C2S1)N3CCN(CC3)C4=CC(=C(C=C4)Cl)Cl)C5=CC=C(C=C5)F |
Introduction
Synthesis and Characterization
The synthesis of such compounds typically involves multiple steps, including the formation of the thieno[2,3-d]pyrimidine core and the attachment of the piperazine and phenyl groups. Characterization would involve spectroscopic techniques such as NMR, IR, and mass spectrometry to confirm the structure.
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Structural confirmation through proton and carbon signals |
| IR Spectroscopy | Identification of functional groups |
| Mass Spectrometry | Molecular weight and fragmentation pattern analysis |
Potential Biological Activities
Compounds with similar structures have been explored for their pharmacological properties, including anticancer, antibacterial, and antifungal activities. The presence of a piperazine ring and aromatic systems suggests potential interactions with enzymes or receptors.
| Activity | Possible Mechanism |
|---|---|
| Anticancer | Inhibition of enzymes involved in cell proliferation |
| Antibacterial | Interference with bacterial cell wall synthesis or protein synthesis |
| Antifungal | Disruption of fungal cell membrane integrity |
Research Findings and Future Directions
While specific research findings on 4-(4-(3,4-Dichlorophenyl)piperazin-1-yl)-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine are not available, studies on similar compounds highlight the importance of detailed structure-activity relationship (SAR) analyses to optimize biological activity.
| Future Directions | Description |
|---|---|
| SAR Studies | Investigating how modifications to the chemical structure affect biological activity |
| In Vivo Testing | Evaluating the compound's efficacy and safety in animal models |
| Clinical Trials | Potential progression to human trials if promising results are obtained |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume